molecular formula C24H21N3O2S B4764440 5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one

5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one

Cat. No. B4764440
M. Wt: 415.5 g/mol
InChI Key: UGMLYOJOWWHJOP-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as thioflavin T and is widely used as a fluorescent probe for the detection of amyloid fibrils.

Mechanism of Action

The mechanism of action of 5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one involves the binding of the compound to the amyloid fibrils. This binding results in a significant increase in the fluorescence intensity of the compound, which can be detected using fluorescence spectroscopy. The binding of thioflavin T to amyloid fibrils is thought to occur through hydrophobic interactions between the compound and the fibril structure.
Biochemical and Physiological Effects:
5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one does not have any significant biochemical or physiological effects on living organisms. The compound is primarily used as a research tool for the detection of amyloid fibrils.

Advantages and Limitations for Lab Experiments

The primary advantage of using 5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one in lab experiments is its high sensitivity and selectivity for the detection of amyloid fibrils. The compound is also relatively easy to use and does not require any specialized equipment. However, one of the limitations of using thioflavin T is its potential interference with other fluorescent probes and dyes, which can lead to false-positive results.

Future Directions

There are several potential future directions for the use of 5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one in scientific research. One potential direction is the development of new fluorescent probes based on the structure of thioflavin T for the detection of other biomolecules. Another direction is the modification of the compound to improve its selectivity and sensitivity for the detection of amyloid fibrils. Finally, the use of thioflavin T in the development of new therapeutic agents for the treatment of neurodegenerative diseases is an exciting area of future research.

Scientific Research Applications

5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one has been extensively used in scientific research for the detection of amyloid fibrils. These fibrils are associated with several neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T is also used in the study of protein misfolding and aggregation, which is a common feature of many diseases.

properties

IUPAC Name

(5E)-5-[(2-hydroxyphenyl)methylidene]-2-(4-naphthalen-1-ylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c28-21-11-4-2-7-18(21)16-22-23(29)25-24(30-22)27-14-12-26(13-15-27)20-10-5-8-17-6-1-3-9-19(17)20/h1-11,16,28H,12-15H2/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMLYOJOWWHJOP-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=CC=CC=C32)C4=NC(=O)C(=CC5=CC=CC=C5O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC3=CC=CC=C32)C4=NC(=O)/C(=C\C5=CC=CC=C5O)/S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(2-hydroxyphenyl)methylidene]-2-(4-naphthalen-1-ylpiperazin-1-yl)-1,3-thiazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one
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5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one
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5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one
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5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one

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